
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, 4-chloroaniline, is converted to 4-chlorophenyl azide using sodium nitrite and hydrochloric acid.
Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Formation of Hydrochloride Salt: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
科学研究应用
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1-(4-chlorophenyl)-1H-1,2,3-triazole and 2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine hydrochloride share similar structural features and reactivity.
Azole Compounds: Other azole compounds, such as imidazoles and pyrazoles, also exhibit similar chemical properties and applications.
Uniqueness
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and materials science.
属性
CAS 编号 |
2866355-83-9 |
|---|---|
分子式 |
C8H8Cl2N4 |
分子量 |
231.08 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)triazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13;/h1-5H,(H2,10,12);1H |
InChI 键 |
OBUWRTVVKVPTKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2N=CC(=N2)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


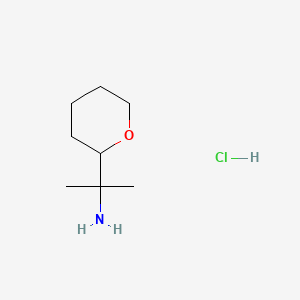
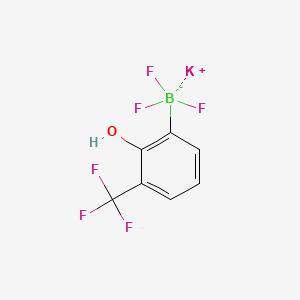
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
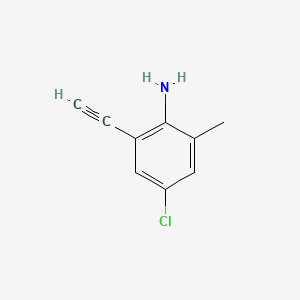
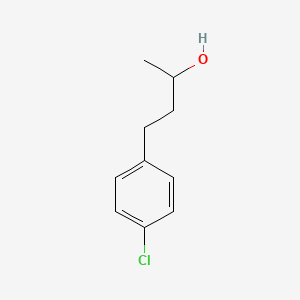
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
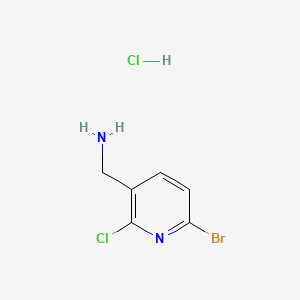
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
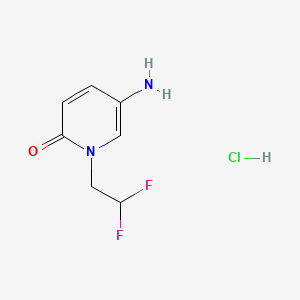
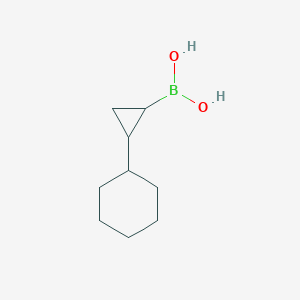

![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
